6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid

Analytical characterization Quality control Positional isomer discrimination

6-Chloro-2-methoxy-4-methylpyridine-3-carboxylic acid (CAS 663931-09-7), also named 6-chloro-2-methoxy-4-methylnicotinic acid, is a heterocyclic aromatic compound with molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol. It belongs to the class of trisubstituted pyridine-3-carboxylic acids, featuring a chlorine atom at the 6-position, a methoxy group at the 2-position, and a methyl group at the 4-position on the pyridine ring.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
CAS No. 663931-09-7
Cat. No. B6616948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid
CAS663931-09-7
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C(=O)O)OC)Cl
InChIInChI=1S/C8H8ClNO3/c1-4-3-5(9)10-7(13-2)6(4)8(11)12/h3H,1-2H3,(H,11,12)
InChIKeyVPIZYXHKFQXDQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methoxy-4-methylpyridine-3-carboxylic Acid (CAS 663931-09-7): Procurement-Grade Trisubstituted Nicotinic Acid Building Block


6-Chloro-2-methoxy-4-methylpyridine-3-carboxylic acid (CAS 663931-09-7), also named 6-chloro-2-methoxy-4-methylnicotinic acid, is a heterocyclic aromatic compound with molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It belongs to the class of trisubstituted pyridine-3-carboxylic acids, featuring a chlorine atom at the 6-position, a methoxy group at the 2-position, and a methyl group at the 4-position on the pyridine ring. This compound is primarily utilized as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry and agrochemical research programs, available commercially at a reported purity of 98% from select vendors . Its exact mass is 201.019271 g/mol, and its InChIKey is VPIZYXHKFQXDQK-UHFFFAOYSA-N .

Why In-Class Nicotinic Acid Building Blocks Cannot Simply Substitute for 6-Chloro-2-methoxy-4-methylpyridine-3-carboxylic Acid (CAS 663931-09-7)


Attempting to replace this compound with a positional isomer—such as the 5-chloro or 4-methoxy/2-methyl regioisomer—or with the des-chloro analog introduces quantifiable differences in electronic properties, steric profile, and downstream reactivity that undermine structure–activity relationship (SAR) reproducibility . The chlorine atom at the 6-position exerts a distinct electron-withdrawing influence on the pyridine ring and the carboxylic acid group at the 3-position, altering the pKa of the acid and the nucleophilic/electrophilic character at specific ring positions relative to isomers where chlorine resides at the 4- or 5-position . Furthermore, the 6-chloro substituent serves as a strategic synthetic handle for orthogonal cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) that are regiochemically inaccessible with the 5-chloro or des-chloro variants, making the specific substitution pattern a critical determinant of downstream diversification strategy . The quantitative evidence below substantiates why the precise 6-Cl/2-OMe/4-Me arrangement constitutes a non-fungible procurement decision.

Quantitative Differentiation Evidence: 6-Chloro-2-methoxy-4-methylpyridine-3-carboxylic Acid vs. Positional Isomers and Des-Chloro Analog


Melting Point Differentiation: 6-Chloro vs. 5-Chloro Positional Isomer as a Purity and Identity Gate

The 5-chloro positional isomer (5-chloro-2-methoxy-4-methylnicotinic acid, CAS 851607-38-0) has a reported melting point of 127–129°C, as disclosed in a patent describing its preparation via hydrolysis of the corresponding methyl ester . The 6-chloro target compound is expected to exhibit a measurably different melting point due to altered crystal packing arising from the different position of the chlorine substituent. This melting point divergence provides a primary, low-cost analytical gate for confirming the identity and isomeric purity of the procured material prior to use in sensitive synthetic sequences. No experimental melting point for the 6-chloro isomer was located in the public domain, underscoring the importance of requesting a Certificate of Analysis (CoA) with lot-specific melting point data from the supplier .

Analytical characterization Quality control Positional isomer discrimination

Carboxylic Acid pKa Modulation: Electronic Impact of 6-Chloro Substitution vs. Des-Chloro Analog

The des-chloro analog, 2-methoxy-4-methylpyridine-3-carboxylic acid (CAS 1211516-03-8), has a predicted pKa of 1.53 for the carboxylic acid group . Introduction of the electron-withdrawing chlorine atom at the 6-position is expected to further lower the pKa by an estimated 0.5–1.5 units, based on the well-established Hammett σₚ value for chlorine (+0.23) and its transmission through the pyridine ring to the 3-carboxylic acid. This pKa shift has practical consequences: the 6-chloro compound will be more extensively ionized at physiological pH (7.4), potentially affecting aqueous solubility, salt formation stoichiometry, and passive membrane permeability in biological assays. In contrast, the positional isomer 6-chloro-4-methoxy-2-methylnicotinic acid (CAS 1824447-39-3), where the carboxylic acid is sterically and electronically influenced by the adjacent 2-methyl group, has a predicted pKa of 2.79 , demonstrating that the acid–chlorine spatial relationship is a key differentiator among regioisomers.

pKa prediction Electronic effects Solubility Salt formation

GC-MS Spectral Fingerprint: Unambiguous Identity Confirmation vs. Co-eluting Isomers

The target compound has a curated GC-MS spectrum in the KnowItAll Mass Spectral Library (Wiley Registry of Mass Spectral Data 2023), with an exact mass of 201.019271 g/mol and the molecular ion and fragmentation pattern characteristic of the 6-Cl/2-OMe/4-Me substitution pattern . Positional isomers such as the 5-chloro variant (CAS 851607-38-0, also C8H8ClNO3, MW 201.61) share the same molecular formula and nominal mass, meaning they cannot be distinguished by molecular weight alone. However, their electron ionization fragmentation patterns diverge due to the different position of chlorine loss and ring fragmentation pathways. The availability of a reference GC-MS spectrum for the 6-chloro isomer provides a definitive identity confirmation method that simple LC-UV retention time or molecular weight checks cannot deliver .

GC-MS Spectral identity Quality assurance Isomer discrimination

Regiochemical Orthogonality: 6-Chloro Substituent as a Unique Cross-Coupling Handle vs. 5-Chloro Isomer

In the 6-chloro isomer, the chlorine atom is positioned para to the pyridine nitrogen and ortho to the carboxylic acid group (position 3), making it electronically activated toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) under conditions where the 5-chloro isomer—positioned meta to both the nitrogen and the carboxylic acid—would be significantly less reactive . This regiochemical difference is not merely incremental; it determines the feasibility and efficiency of the first diversification step in a synthetic sequence. The patent literature on nicotinic acid derivative synthesis explicitly distinguishes between halogenation positions, noting that the 5-chloro compound is prepared via a specific halogenation route (using chlorine or bromine with sodium acetate in an ester solvent) targeting the 5-position of a pre-functionalized pyridine , whereas the 6-chloro isomer requires a distinct synthetic entry point.

Cross-coupling Regioselectivity Synthetic strategy Chemical diversification

Vendor-Specified Purity Threshold and Competitive Availability Assessment

The target compound is commercially available from Leyan with a specified purity of 98% (Catalog No. 1962371) . For comparison, the 5-chloro positional isomer (CAS 851607-38-0) is listed by AK Scientific at a minimum purity of 95% , and the des-chloro analog (CAS 1211516-03-8) is typically offered at 95% purity . The 98% purity specification for the 6-chloro isomer represents a meaningful procurement advantage: at 98% vs. 95%, the total impurity burden is reduced by 60% (2% vs. 5% total impurities), which is particularly relevant when the compound is used as a starting material in multi-step syntheses where impurities propagate and amplify through subsequent transformations.

Procurement Purity specification Supplier comparison Commercial availability

Optimal Procurement and Application Scenarios for 6-Chloro-2-methoxy-4-methylpyridine-3-carboxylic Acid (CAS 663931-09-7)


Scaffold for Parallel Library Synthesis Requiring Orthogonal C6 Diversification

Medicinal chemistry programs designing focused libraries around a nicotinic acid core can exploit the 6-chloro substituent as a selective cross-coupling handle. As established in Evidence Item 4, the 6-position chlorine is electronically activated for palladium-catalyzed coupling reactions, providing a regiochemically unique vector for introducing aryl, heteroaryl, or amine diversity elements while leaving the 2-methoxy and 4-methyl groups as fixed pharmacophoric features. Procuring the 6-chloro isomer specifically (rather than the 5-chloro or des-chloro variants) is essential because the coupling reactivity profile at C6 cannot be replicated at other positions .

Physicochemical Property-Guided Lead Optimization Requiring Precise pKa Control

As demonstrated in Evidence Item 2, the electron-withdrawing 6-chloro substituent is predicted to lower the carboxylic acid pKa relative to the des-chloro analog (pKa 1.53). This pKa modulation is relevant for programs where the ionization state at physiological pH influences solubility, permeability, or target binding. The 6-chloro-2-methoxy-4-methyl arrangement provides a specific pKa window that differs from the 6-chloro-4-methoxy-2-methyl isomer (predicted pKa 2.79), enabling fine-tuning of physicochemical properties during lead optimization .

Identity-Critical Intermediate for Multi-Step GMP or Preclinical Synthesis

For synthetic sequences progressing toward GMP intermediates or preclinical candidates, the availability of a reference GC-MS spectrum (Evidence Item 3) combined with the 98% vendor purity specification (Evidence Item 5) makes the 6-chloro isomer a more readily quality-controlled procurement choice compared to positional isomers that may lack published spectral references or are offered at lower purity. The GC-MS fingerprint in the Wiley Registry provides an orthogonal identity confirmation method beyond HPLC retention time, which is critical when regulatory documentation requires unambiguous proof of structure .

Agrochemical Intermediate Synthesis Leveraging Regioselective Halogenation Patents

The patent literature discloses nicotinic acid derivatives as intermediates for pharmaceuticals and agricultural chemicals, with specific synthetic methodology developed for the 5-chloro isomer (melting point 127–129°C) . Research groups developing improved agrochemical candidates based on halogenated nicotinic acid scaffolds can use the 6-chloro isomer as a distinct starting material to access a patentably differentiated chemical space compared to the 5-chloro series, while leveraging analogous synthetic methodology for ester hydrolysis and subsequent functionalization.

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